molecular formula C8H10O3S B12068881 Methyl 5-ethyl-3-hydroxythiophene-2-carboxylate

Methyl 5-ethyl-3-hydroxythiophene-2-carboxylate

Cat. No.: B12068881
M. Wt: 186.23 g/mol
InChI Key: QWRJIWQGMKZMLQ-UHFFFAOYSA-N
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Description

Methyl 5-ethyl-3-hydroxythiophene-2-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of an ethyl group at the 5-position, a hydroxyl group at the 3-position, and a carboxylate ester group at the 2-position. It is used in various fields, including organic synthesis and medicinal chemistry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-ethyl-3-hydroxythiophene-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene derivatives, such as 3-hydroxythiophene.

    Esterification: The carboxylate ester group is introduced by reacting the intermediate with methanol in the presence of an acid catalyst, such as sulfuric acid.

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the ester group to an alcohol.

    Substitution: The hydroxyl group at the 3-position can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 5-ethyl-3-hydroxythiophene-2-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: The compound is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the production of dyes, pigments, and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which Methyl 5-ethyl-3-hydroxythiophene-2-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and ester groups play crucial roles in these interactions, influencing binding affinity and specificity. Pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

    Methyl 3-hydroxythiophene-2-carboxylate: Lacks the ethyl group at the 5-position, leading to different chemical properties and reactivity.

    Ethyl 3-hydroxythiophene-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.

    Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate: Contains additional methyl groups, altering its steric and electronic properties.

Uniqueness: Methyl 5-ethyl-3-hydroxythiophene-2-carboxylate is unique due to the specific positioning of its functional groups, which confer distinct reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular interactions and specific chemical transformations.

Properties

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

IUPAC Name

methyl 5-ethyl-3-hydroxythiophene-2-carboxylate

InChI

InChI=1S/C8H10O3S/c1-3-5-4-6(9)7(12-5)8(10)11-2/h4,9H,3H2,1-2H3

InChI Key

QWRJIWQGMKZMLQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)C(=O)OC)O

Origin of Product

United States

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